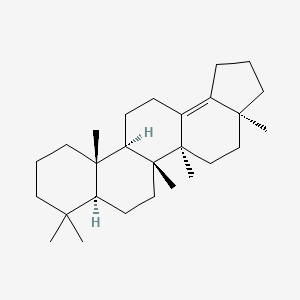

22,29,30-Trisnorneohop-13(18)-ene

Description

Contextualization of Hopanoids in Organic Geochemistry and Geomicrobiology

Hopanoids are of profound importance in the fields of organic geochemistry and geomicrobiology because of their exceptional preservation in the geological record. nih.govwikipedia.org These bacterial lipids are highly resistant to degradation and can be preserved in recognizable forms for billions of years under suitable geological conditions. caltech.eduacs.org Their stable, polycyclic structures persist in petroleum reservoirs, rocks, and sediments, allowing their diagenetic products, known as hopanes, to serve as molecular fossils, or biomarkers. wikipedia.orgacs.org

The study of these biomarkers provides a window into the coevolution of early life and Earth. wikipedia.org Geobiologists use the organic remains preserved in rocks to understand ancient life, and hopanoids are a key part of this record. caltech.edu They are considered an important indicator for the presence of bacteria in ancient environments. acs.org The distribution and structure of specific hopanoid derivatives can offer clues about the types of bacteria present (e.g., cyanobacteria, heterotrophic bacteria, methanotrophic bacteria) and the environmental conditions at the time of deposition, such as oxygen levels. nih.govacs.orgresearchgate.net For instance, the presence of certain hopanoids can indicate anoxic depositional environments, which favor the preservation of organic matter. bohrium.com

Nomenclature and Structural Basis of 22,29,30-Trisnorneohop-13(18)-ene in the Context of Hopanoid Research

The name "this compound" precisely describes the molecule's structure based on systematic chemical nomenclature. It is a derivative of the fundamental hopane (B1207426) skeleton.

Hopene: This indicates the base structure is a hopanoid with a double bond.

Trisnor: This prefix signifies the removal of three carbon atoms from the parent hopane structure. In this case, the carbons at positions 22, 29, and 30 are absent, resulting in a C27 compound. researchgate.net

neo-hop: This refers to a rearranged hopanoid structure. Neohop-13(18)-enes are widely distributed in immature sediments and are believed to form from more common hopanoids like hop-22(29)-ene through isomerization reactions, potentially catalyzed by clay minerals. researchgate.net

-13(18)-ene: This specifies the location of the double bond between carbon atoms 13 and 18 in the pentacyclic ring system.

The presence of this compound and other related neohopenes in sediments is often interpreted as an indicator of diagenetic processes and the immaturity of the organic matter. bohrium.comresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 63543-60-2 | scbt.com |

| Molecular Formula | C₂₇H₄₄ | scbt.com |

| Molecular Weight | 368.64 g/mol | scbt.com |

| Class | Neohopene (Rearranged Hopanoid) | researchgate.net |

Historical Perspectives on the Discovery and Academic Recognition of Hopanoid Derivatives in Sedimentary Records

The history of hopanoids is unusual in that they were first identified in geological samples before their biological source was known. nih.gov Petroleum geologists initially discovered these compounds in ancient rocks and crude oils. nih.govacs.org Their staggering ubiquity in sedimentary rocks, with some fossils dating back as far as 1.64 billion years, established them as significant molecular fossils. nih.govwikipedia.org

The first hopanoid to be isolated, hydroxyhopanone, was not from a geological sample but from dammar gum, a resin from plants in the genus Hopea, which gave the class of compounds its name. wikipedia.org However, the landmark discovery that truly launched the field of hopanoid research was the identification of these lipids in bacteria, specifically Methylococcus capsulatus and Alicyclobacillus acidocaldarius. nih.gov This finding connected the vast geological record of hopanes to a living biological source, cementing their role as crucial biomarkers. nih.gov

Subsequent research has identified a wide variety of hopanoids in diverse bacteria from numerous ecosystems. nih.govnih.gov The development of advanced analytical techniques has led to the identification of many novel hopanoids, although the diagenetic pathways of some remain subjects of ongoing study. acs.org The recognition of hopanoids like 22,29,30-Trisnorhop-17(21)-ene, a related isomer, in Holocene sediments further highlights their utility in reconstructing past environmental and climatic conditions. bohrium.com

Properties

IUPAC Name |

(3aS,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44/c1-23(2)13-8-15-25(4)21(23)12-16-27(6)22(25)11-10-20-19-9-7-14-24(19,3)17-18-26(20,27)5/h21-22H,7-18H2,1-6H3/t21-,22+,24-,25-,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYRCOLJIFTLJT-DGMHDFATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4=C5CCCC5(CCC43C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC1=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979764 | |

| Record name | 3a,5a,5b,8,8,11a-Hexamethyl-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13-octadecahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63543-60-2 | |

| Record name | (17α)-20,29,30-Trinorlup-13(18)-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63543-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20,29,30-Trinorlup-13(18)-ene, (17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,5a,5b,8,8,11a-Hexamethyl-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13-octadecahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 22,29,30 Trisnorneohop 13 18 Ene

Global Sedimentary and Rock Distribution Patterns

The presence of 22,29,30-Trisnorneohop-13(18)-ene is a notable feature in a variety of geological settings across the globe. Its distribution is intricately linked to the depositional environment and the subsequent diagenetic alteration of organic matter.

Marine Sedimentary Environments

This compound has been identified in both recent and ancient marine sediments. These rearranged hopanoids are considered to be widely distributed in immature sediments. Their formation is attributed to the dehydration and isomerization of precursor hopanols or hopenes, which are ubiquitous in biological systems.

Lacustrine and Freshwater Sediments

Alongside marine environments, lacustrine sediments are also significant repositories of this compound. The presence of this compound in freshwater deposits underscores the widespread nature of its precursors and the common diagenetic pathways that lead to its formation in various aquatic settings.

Fossil Fuels and Source Rocks: Occurrence in Coal, Oil Shales, and Bitumen

The diagenetic processes that form this compound are also active in the formation of fossil fuels. Consequently, this compound and its related isomers are found in various source rocks. For instance, neohop-13(18)-enes have been detected in the Pimenteiras Formation, indicating their presence in ancient sedimentary rocks with petroleum potential. The high abundance of these compounds, in conjunction with other markers like ββ hopanes, often points to a low degree of diagenesis and thermal immaturity of the source rock. researchgate.net

Stratigraphic and Temporal Occurrence within Geological Records

The stratigraphic distribution of this compound and its C29 and C30 homologues spans from recent sediments to ancient rock formations. Their presence is consistently associated with immature organic matter, making them useful indicators of the early stages of diagenesis. For example, their detection in ancient sediments, such as those of the Pimenteiras Formation, highlights their persistence over geological time. The relative abundance of these neohop-13(18)-enes compared to other hopanoids can reflect different depositional conditions and the extent of bacterial activity through time. researchgate.net

Environmental Controls on Distribution in Natural Systems

The distribution and abundance of this compound in natural systems are governed by several environmental factors, most notably the redox conditions of the depositional environment.

Impact of Depositional Settings (e.g., Marginal Marine, Deep-Sea)

The distribution of this compound and its related neohopene compounds is notably influenced by the specific conditions of the depositional environment. Variations in factors such as clay mineral content, redox conditions, and the degree of diagenesis in settings ranging from marginal marine to deep-sea environments play a crucial role in the formation and preservation of this compound.

Research has indicated that neohop-13(18)-enes are widely distributed in immature sediments. researchgate.net Their formation is often linked to the diagenetic isomerization of precursor hopanoids like hop-22(29)-ene, a process that can be catalyzed by clay minerals. researchgate.net Consequently, the lithology of the depositional setting is a key factor.

In certain sedimentary formations, a high abundance of C29 and C30 neohop-13(18)-enes, alongside the absence of hop-22(29)-ene, has been attributed to the catalytic effect of clay minerals. researchgate.net This suggests that depositional environments rich in clays (B1170129) may favor the conversion of primary hopenes into the more stable neohopene structures.

The relative abundance of neohop-13(18)-enes compared to other hopanoids can also reflect different depositional environments and the extent of bacterial activity. researchgate.net While a high abundance of hopenes and specific hopanes generally points to a low degree of diagenesis and sediment immaturity, the specific ratios between these compounds can differ between, for example, a shallow, oxic marginal marine setting and a deep, anoxic marine basin.

The table below summarizes the occurrence of related neohopenes in a studied sedimentary formation, highlighting the concentrations of C29 and C30 neohop-13(18)-enes.

| Compound | Concentration (µg/g TOC) |

| C29 neohop-13(18)-ene | 0.4 - 1.1 |

| C30 neohop-13(18)-ene | 0.4 - 1.1 |

This interactive table provides a summary of the concentration ranges for C29 and C30 neohop-13(18)-enes found in the analyzed samples.

Further analysis of sedimentary organic matter has revealed the presence of various hopanoid hydrocarbons, including C27,29-32 hopanes, C27,30-31 hop-17(21)-enes, and the C29-30 neohop-13(18)-enes. researchgate.net The presence of these different hopanoid series underscores the complex interplay of biological inputs and diagenetic alterations that are shaped by the specific depositional setting.

Biogeochemical Cycling and Transformations of 22,29,30 Trisnorneohop 13 18 Ene

Biosynthetic Precursors and Pathways

The journey of 22,29,30-Trisnorneohop-13(18)-ene begins not as a direct biological product, but as a distant descendant of complex lipids synthesized by a wide array of microorganisms. Its origins are deeply rooted in the biosynthesis of hopanoids, a class of pentacyclic triterpenoids that serve crucial functions in bacterial cell membranes.

Hopanoids are a diverse group of natural products produced by numerous bacterial groups. frontiersin.org Their discovery was first made in ancient rocks and oil shales before their biological sources were identified. nih.gov These molecules are known for their stable polycyclic structure, which allows their diagenetic products to be well-preserved in the geological record, serving as molecular fossils or biomarkers. wikipedia.org

The biosynthesis of the basic C30 hopanoid skeleton starts from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAP). wikipedia.org These precursors are cyclized by the enzyme squalene-hopene cyclase (SHC) to form diploptene (B154308) or diplopterol, the foundational C30 hopanoids. nih.govnih.gov This process is notably independent of molecular oxygen. nih.govpnas.org A wide range of bacteria, including many gram-negative bacteria, cyanobacteria, and methanotrophs, are known to produce hopanoids. frontiersin.orgpnas.orgnih.gov While once thought to be produced by about half of all bacteria, more recent estimates suggest around 10% of bacteria possess the gene for squalene-hopene cyclase (shc). nih.gov

| Bacterial Group | Significance in Hopanoid Production |

| Cyanobacteria | Producers of 2β-methylhopanoids, once used as a specific biomarker. frontiersin.orgwikipedia.org |

| Aerobic Methanotrophs | Known producers of specific amino-bacteriohopanepolyols. researchgate.netcopernicus.org |

| Acidobacteria | Many strains within subdivisions SD1 and SD3 have been shown to produce C30 hopenes and bacteriohopanepolyols. frontiersin.org |

| Alphaproteobacteria | A known phylum containing hopanoid-producing species. wikipedia.org |

| Betaproteobacteria | Another phylum with demonstrated hopanoid production. wikipedia.org |

| Gammaproteobacteria | Contains various hopanoid-producing members. wikipedia.org |

While C30 hopanoids like diploptene form the basic skeleton, many bacteria further elaborate these structures by adding a side chain, creating extended hopanoids known as bacteriohopanepolyols (BHPs). nih.govwikipedia.org These C35 hopanoids are formed through the action of enzymes encoded by the hpn (hopanoid biosynthesis) operon, which is often found alongside the shc gene. nih.gov The process involves the addition of a C5 ribose moiety to the C30 hopanoid structure. nih.gov

Bacteriohopanepolyols are the primary biological precursors to the vast array of hopanoid derivatives, or "geohopanoids," found in sediments and petroleum. researchgate.net In living organisms, BHPs are components of cell membranes where they are thought to function similarly to sterols in eukaryotes, modulating membrane fluidity and permeability. nih.govpnas.org After the death of the bacteria, these complex biological molecules are rapidly altered during diagenesis. researchgate.netuu.nl The functionalized side chain of BHPs is particularly susceptible to cleavage, leading to the formation of hopanoids with fewer than 35 carbon atoms. nih.gov

| Precursor Type | Description | Common Products |

| C30 Hopanoids | The basic pentacyclic structure synthesized from squalene (B77637). nih.gov | Diploptene, Diplopterol. wikipedia.org |

| C35 Bacteriohopanepolyols (BHPs) | C30 hopanoids with an extended, functionalized C5 side chain. nih.gov | Bacteriohopanetetrol (B1250769) (BHT), Aminobacteriohopanetriol. wikipedia.org |

Direct biosynthesis of this compound in organisms has not been reported. Instead, its formation is understood as a multi-step process beginning with larger, biologically produced hopanoids. The ultimate precursors are the C31–C35 bacteriohopanepolyols synthesized by bacteria. nih.gov

The "trisnor" designation in its name signifies the loss of three carbon atoms from the original hopanoid skeleton. This loss occurs through the cleavage of the extended side chain of bacteriohopanepolyol precursors during early diagenesis. nih.gov Therefore, the direct biological precursors are compounds like bacteriohopanetetrol and its derivatives. The intermediates leading to this compound are not biological but rather geochemical products formed in the sediment.

Diagenetic and Catagenetic Alterations

The transformation from a complex biological bacteriohopanepolyol to a stable geohopanoid like this compound is a process driven by the geological conditions of burial, pressure, and temperature over vast timescales. These diagenetic and catagenetic processes readily modify the original biological structure. researchgate.netacs.org

The formation of this compound is a hallmark of early diagenesis in sedimentary environments. researchgate.net Its structure provides clues to its formation pathway. Firstly, the C27 skeleton points to the degradation and shortening of the side chain from a larger C30+ precursor. Secondly, the "neohop-13(18)-ene" structure indicates a rearranged double bond position compared to the more common biological hopene, diploptene (hop-22(29)-ene). researchgate.net

Research suggests that neohop-13(18)-enes are rearranged hopanoids formed from the dehydration and isomerization of more common hopanols or hopenes during diagenesis. researchgate.net For instance, diploptene can be converted into the more stable hop-17(21)-ene or, under acidic conditions, into neohop-13(18)-ene. researchgate.net This rearrangement is often catalyzed by clay minerals present in the sediment. researchgate.netacs.org Therefore, the proposed formation mechanism involves:

Deposition of bacterial biomass containing bacteriohopanepolyols into the sediment.

Early diagenetic cleavage of the C5 side chain to produce various C30 hopenes and hopanols.

Clay-catalyzed isomerization of a C30 hopene (like diploptene) to form a C30 neohop-13(18)-ene.

Subsequent cleavage of the remaining side chain at C-22 to yield the C27 this compound.

Hopanoids undergo systematic structural and stereochemical changes with increasing thermal maturity. acs.org The presence and relative abundance of specific hopanoid isomers are widely used as indicators of the thermal maturity of sediments and crude oils. nih.gov

Neohop-13(18)-enes, including this compound, are characteristic of immature sediments and low levels of diagenesis. researchgate.net As thermal maturation progresses, these hopenes are typically reduced to their saturated hopane (B1207426) counterparts. The spatial configuration of the hopane skeleton also evolves. For instance, the biologically inherited 17β(H),21β(H) configuration isomerizes to the more thermodynamically stable 17α(H),21β(H) configuration. researchgate.net

A key maturity indicator related to the trisnorhopane skeleton is the ratio of 17α(H)-22,29,30-trinorhopane (Tm) to 18α(H)-22,29,30-trinorneohopane (Ts). A high abundance of Tm relative to Ts is indicative of a low-mature stage. nih.gov The presence of this compound itself suggests that the sediment has not yet reached the main stage of oil generation, as the double bond would likely be saturated at higher temperatures.

| Maturity Stage | Key Hopanoid Characteristics |

| Immature (Early Diagenesis) | Presence of hopenes like this compound; predominance of biological 17β(H),21β(H) hopane configuration; high Tm/Ts ratio. researchgate.netnih.govresearchgate.net |

| Mature (Catagenesis) | Hopenes are saturated to hopanes; isomerization to the more stable 17α(H),21β(H) configuration; 22R and 22S epimers of extended hopanes approach equilibrium. researchgate.netuu.nl |

Thermal Transformations and Maturation Processes

Influence of Geothermal Gradients on Hopanoid Distributions

Geothermal gradients, the rate at which temperature increases with depth in the Earth, play a pivotal role in the maturation of organic matter, including hopanoids. As sedimentary basins subside, the increasing temperature drives a series of chemical reactions that alter the original biological signatures of these molecules.

In general, geothermal gradients vary significantly both horizontally and vertically, influenced by factors such as the thermal conductivity of sediments, heat generation from radioactive decay, fault distribution, and groundwater movement. jprs.gov.iq For instance, in northern Iraq, geothermal gradients range from 15°C/km to 29°C/km, while in the Western Desert, they can be as low as 12°C/km in some layers and as high as 61°C/km in others. jprs.gov.iq The average geothermal gradient in the conterminous United States is around 25°C/km in the east and 34°C/km in the west. usgs.gov These variations in temperature directly impact the rate and extent of hopanoid diagenesis.

The thermal maturation of hopanoids is often assessed using specific molecular ratios. For example, the ratio of 18α(H)-22,29,30-trisnorneohopane (Ts) to 17α(H)-22,29,30-trisnorhopane (Tm), known as the Ts/Tm ratio, is a widely used indicator of thermal maturity. sigmaaldrich.com Ts is more thermally stable than Tm, so this ratio increases with rising temperature. sigmaaldrich.com Similarly, the isomerization at the C-22 position in homohopanes (C31-C35) from the biologically produced 22R epimer to the more stable 22S epimer is another key indicator of thermal stress. researchgate.net The 22S/(22S+22R) ratio increases from 0 in immature sediments to an equilibrium value of approximately 0.6 in mature source rocks. researchgate.net

Studies of geothermal ecosystems, such as hot springs, provide a modern analogue for these processes. In these environments, distinct temperature gradients create diverse microbial communities, each adapted to a specific thermal niche. nih.gov The analysis of bacteriohopanepolyols (BHPs) and their degradation products (geohopanoids) in these systems reveals that the depositional setting is a key factor in determining their distribution. ncl.ac.uk For example, hopanoic acids are often the most abundant geohopanoids in older sinters, with C32 hopanoic acid being a predominant diagenetic product. ncl.ac.uk

Effects of Igneous Intrusions on Hopanoid Generation and Degradation

Igneous intrusions, the emplacement of molten rock into existing sedimentary layers, create localized areas of intense heat that can significantly accelerate the generation and degradation of hopanoids. This rapid heating can mimic the effects of deep burial and high geothermal gradients over much shorter timescales.

The high temperatures associated with igneous intrusions can lead to the rapid thermal degradation of less stable hopanoids and the accelerated formation of more stable isomers. This can result in unusually high maturity signatures in the surrounding organic matter, even in otherwise immature sedimentary sequences. The intense heat can also lead to the opening of the C-ring in the hopane skeleton, forming 8,14-secohopanoids, a process that can occur during maturation or degradation. acs.org

The specific effects of an igneous intrusion on hopanoid distributions will depend on several factors, including the size and temperature of the intrusion, the duration of heating, and the composition of the host rock and its organic matter.

Isomerization and Epimerization Pathways of Related Hopanoids

During diagenesis and catagenesis, hopanoids undergo a series of isomerization and epimerization reactions that transform their original biological configurations into more thermodynamically stable geological forms. These predictable changes are fundamental to the use of hopanoids as maturity indicators in petroleum geochemistry.

One of the most important transformations is the isomerization at the C-17 and C-21 positions, leading to the conversion of the less stable 17β(H),21β(H)-hopanes (biohopanes) to the more stable 17α(H),21β(H)-hopanes (αβ-hopanes) and 17β(H),21α(H)-hopanes (moretanes). sigmaaldrich.com With increasing thermal maturity, the moretane/hopane ratio decreases, as moretanes are less stable than their corresponding hopanes. researchgate.netuobasrah.edu.iq

Another critical process is the epimerization at the C-22 position in extended hopanes (homohopanes, >C30). The original biological configuration is the 22R epimer. With increasing temperature, this converts to the more stable 22S epimer until an equilibrium mixture is reached. researchgate.net The ratio of these epimers is a widely used maturity parameter. researchgate.net

Rearranged hopanes, such as the 18α(H)-neohopane series (Ts series), are also formed during diagenesis. nih.gov The formation of these rearranged hopanes is often associated with clay-mediated acidic catalysis in specific depositional environments, such as shallow lacustrine facies with brackish water. nih.govacs.org The relative abundance of these rearranged hopanes can provide insights into both the thermal history and the depositional environment of the source rock. acs.orgacs.org

Incorporation into Kerogen and Release from Macromolecular Organic Matter

A significant portion of hopanoids in sediments becomes incorporated into kerogen, the insoluble macromolecular organic matter. ucr.eduresearchgate.net This process can happen relatively early in diagenesis, on a timescale of only a few hundred years. researchgate.net

Hopanoids are thought to be bound to the kerogen matrix through various chemical linkages, including ether bonds and di-/polysulphide linkages. ucr.eduresearchgate.net The side chain of the hopanoid molecule is a likely site for these linkages. ucr.edu The proportion of bound hopanoids to solvent-extractable ("free") hopanoids can be substantial, representing 22% to 86% of the total analyzable hopanoids in some recent sediments. researchgate.net

As thermal maturity increases, these bonds within the kerogen can be broken, releasing the hopanoids into the bitumen fraction (the solvent-soluble organic matter). igiltd.com This release of biomarkers from kerogen can significantly increase the concentration of hopanes and steranes in the bitumen before the main phase of oil generation. igiltd.com Studies have shown that immature source rocks can have 5 to 10 times more biomarkers bound within their kerogen than are present as free compounds in the bitumen. igiltd.com

The release of hopanoids from kerogen is not a simple, one-off event. Different types of bonds will break at different temperatures, leading to a progressive release of biomarkers with increasing maturity. ucr.edu

Degradation and Preservation Mechanisms in Geologic Time

The hopanoid ring structure is remarkably resistant to degradation, allowing these molecules to be preserved in the geological record for billions of years. nih.govnih.gov This stability is due to their fused, polycyclic structure. wikipedia.org However, they are not entirely immune to alteration and degradation over geological timescales.

While more resistant than many other organic molecules like n-alkanes and isoprenoids, hopanoids can still be subject to biodegradation. nih.gov For instance, 25-norhopanes are thought to be formed by the microbial demethylation of hopanes. nih.gov

Thermal degradation becomes increasingly important with deep burial and high temperatures. Very high thermal stress can lead to the cracking of the hopane skeleton, ultimately destroying the biomarker signature. However, before this point, various transformations, as discussed in the previous sections, occur.

The preservation of hopanoids is favored in anoxic depositional environments, which limit microbial degradation. acs.org The incorporation of hopanoids into the protective matrix of kerogen also significantly enhances their preservation potential. ucr.eduresearchgate.net Furthermore, the presence of sulfur in the depositional environment can lead to the formation of sulfur-containing hopanoids, which can also influence their preservation. acs.orgnih.gov

Analytical Methodologies for the Study of 22,29,30 Trisnorneohop 13 18 Ene

Sample Preparation and Extraction Techniques for Geochemical Matrices

The initial and critical step in the analysis of 22,29,30-Trisnorneohop-13(18)-ene from geochemical matrices such as sediments, crude oils, and source rocks involves meticulous sample preparation and extraction. nih.govnih.gov The primary goal is to efficiently isolate the lipid fraction containing the hopanoids from the bulk sample material.

Commonly employed techniques include:

Solvent Extraction : This is a fundamental method for releasing organic compounds from the solid matrix. Techniques like Soxhlet extraction and ultrasonic extraction are frequently utilized. numberanalytics.com A mixture of solvents, such as dichloromethane (B109758) and methanol, is often used to ensure the comprehensive extraction of lipids with varying polarities. nih.gov

Total Lipid Extraction (TLE) : Methods like the Bligh and Dyer technique are employed to extract the total lipid content from samples, which includes hopanoids. oup.com

Fractionation : Following extraction, the total lipid extract is typically fractionated to separate it into different compound classes. numberanalytics.com This is often achieved through column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase. acs.orgnih.gov Elution with solvents of increasing polarity allows for the separation of saturated hydrocarbons, aromatic hydrocarbons, and polar compounds. Hopanoids are typically found in the branched and cyclic alkane fraction. acs.org

Derivatization : For certain analytical methods, particularly Gas Chromatography, derivatization may be necessary to increase the volatility of polar hopanoids. nih.gov However, for non-polar hopanoids like this compound, this step may not always be required.

The choice of extraction and cleanup procedure is critical to remove interfering substances and concentrate the analytes of interest, thereby enhancing the sensitivity and accuracy of subsequent analyses. For instance, in the analysis of crude oils, sulfide (B99878) hopanes may require a specific methylation-demethylation method for their separation. acs.org

Table 1: Overview of Sample Preparation Techniques for Hopanoid Analysis

| Technique | Description | Purpose | Common Solvents/Reagents |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | To extract organic matter from solid samples like sediments. | Dichloromethane (DCM), Methanol (MeOH) |

| Ultrasonic Extraction | Use of ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. | A faster alternative to Soxhlet extraction for releasing lipids. | DCM, Hexane |

| Column Chromatography | Separation of compounds based on their affinity for a stationary phase (e.g., silica gel, alumina). | To fractionate the total lipid extract into different compound classes (saturates, aromatics, polars). | Hexane, Toluene, Methanol |

| Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate mixtures. | For purification and isolation of specific compound fractions. | Various solvent systems depending on the separation required. |

Chromatographic Separation Techniques

Chromatography is the cornerstone of hopanoid analysis, enabling the separation of these complex molecules from other hydrocarbons and from each other.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most widely used technique for the analysis of hopanoids, including this compound. nih.govnumberanalytics.compsu.eduresearchgate.netresearchgate.net The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Key aspects of GC in hopanoid analysis include:

High-Temperature GC : Due to the high molecular weight and boiling points of hopanoids, high-temperature (HT) GC columns are often necessary to ensure their elution. psu.edu Specialized columns like DB-XLB and DB-5HT can operate at temperatures up to 350°C, allowing for the analysis of a wide range of hopanoids. psu.eduresearchgate.net

Column Selection : The choice of capillary column is crucial for achieving optimal separation. Fused silica capillary columns are standard in GC-MS analysis of hopanes. numberanalytics.com Columns with different stationary phases, such as the DB-XLB, can provide baseline separation of closely related hopanoid isomers. psu.edu

Quantitative Analysis : When coupled with a Flame Ionization Detector (FID), GC can provide accurate quantification of hopanoids. psu.edunih.gov However, response factors can vary between different hopanoids, which needs to be considered for precise quantification. psu.edunih.gov

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), plays a significant role in the prefractionation of complex hydrocarbon mixtures before GC-MS analysis. psu.edu HPLC can effectively separate hydrocarbons into different classes based on their polarity. acs.orgresearchgate.netacs.org

For instance, HPLC systems equipped with a silver-modified column can achieve baseline separation of saturated and unsaturated hydrocarbon fractions. researchgate.net This pre-separation simplifies the complex mixture, allowing for a more detailed and accurate analysis of the hopanoid fraction by GC-MS. While LC-MS methods exist for analyzing polar hopanoids, GC-MS remains the preferred method for non-polar hopanoids like this compound. psu.edu

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Role in Analysis | Key Parameters/Components |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary technique for separation, identification, and quantification. | High-temperature capillary columns (e.g., DB-XLB, DB-5HT), Electron Ionization (EI) source. |

| High-Performance Liquid Chromatography (HPLC) | Prefractionation of hydrocarbon mixtures. | Silver-modified columns for separating saturates and unsaturates. |

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry provides the definitive identification and structural information for hopanoids following chromatographic separation.

Electron ionization is a hard ionization technique that produces characteristic and reproducible mass spectra for hopanoids. numberanalytics.comresearchgate.netresearchgate.net In EI-MS, the sample molecules are bombarded with high-energy electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification by comparing it to library spectra or known standards. The mass spectra of hopanoids exhibit a series of characteristic fragment ions that are indicative of the hopane (B1207426) skeleton. researchgate.net

Mass fragmentography, also known as selected ion monitoring (SIM), is a highly sensitive and selective technique used for the detection of hopanoids. nih.govnumberanalytics.comresearchgate.netresearchgate.netnih.govchiron.no Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target compounds.

For hopanoids, the most diagnostic fragment ion is at a mass-to-charge ratio (m/z) of 191. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govchiron.no This ion corresponds to the A/B ring portion of the hopane skeleton and is a common feature in the mass spectra of most hopanoids. researchgate.net By monitoring m/z 191, analysts can selectively detect hopanoids in a complex mixture, even when they are present at very low concentrations. This technique significantly enhances the signal-to-noise ratio and provides a clear chromatogram showing the distribution of hopanoids in the sample. researchgate.net

Table 3: Mass Spectrometric Data for Hopanoid Identification

| Technique | Description | Key Ion(s) for Hopanoids | Application |

| Electron Ionization (EI) | Hard ionization technique causing reproducible fragmentation. | Molecular ion (M+), various fragment ions. | Structural elucidation and identification. |

| Mass Fragmentography (SIM) | Monitoring of specific diagnostic ions. | m/z 191 | Selective and sensitive detection of hopanoids. |

Advanced Spectroscopic and Structural Elucidation Methods for Hopanoids

The structural diversity of hopanoids necessitates the use of advanced spectroscopic and spectrometric methods for their unambiguous identification and characterization. nih.gov These techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of these molecules.

Mass Spectrometry (MS) coupled with chromatographic separation is the cornerstone of hopanoid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile hopanoids. nih.gov For polyfunctionalized hopanoids, which are often involatile, derivatization techniques such as acetylation are employed to increase their volatility. nih.govnih.gov This involves treating the lipid extract with reagents like acetic anhydride (B1165640) and pyridine. nih.gov High-temperature (HT) GC-MS has been specifically optimized for the analysis of these less volatile, polyfunctionalized hopanoids, allowing for better separation and identification. nih.gov The use of specific stationary phases, like DB-XLB, can achieve baseline separation of closely related structures, such as 2-methyl and desmethyl homologs. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for analyzing intact, highly polar, and thermally labile hopanoids like bacteriohopanepolyols (BHPs) without the need for cleavage of functional groups. nih.govnih.gov Techniques such as atmospheric pressure chemical ionization (APCI) and heated electrospray ionization (H-ESI) are employed. nih.govnih.gov High-resolution tandem mass spectrometry (MS/MS) methods, including precursor ion scanning (PIS) and neutral loss scanning (NLS), are powerful tools for identifying specific hopanoid structures within complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the definitive structural elucidation of new or purified hopanoids.

2D-NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, which is crucial for piecing together the complex pentacyclic structure of hopanoids. nih.gov

The following table summarizes the key spectroscopic methods used in hopanoid analysis.

| Analytical Method | Application in Hopanoid Analysis | Key Findings & Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and derivatized hopanoids. nih.gov | Requires derivatization (e.g., acetylation) for polyfunctionalized hopanoids. High-temperature GC can analyze less volatile compounds. nih.gov Mass spectra, particularly the characteristic m/z 191 fragment, are diagnostic for the hopane skeleton. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of intact, polar, and thermally unstable hopanoids (e.g., BHPs). nih.govnih.gov | Enables analysis without derivatization or degradation. nih.gov Tandem MS methods (PIS, NLS) are used for structural identification in complex mixtures. nih.gov Ionization efficiencies can vary between different hopanoid structures, affecting quantification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of purified hopanoids. nih.gov | ¹H and ¹³C NMR provide information on the carbon skeleton and functional groups. 2D NMR techniques establish atomic connectivity. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to deduce elemental composition. nih.gov | Provides high confidence in the molecular formula of unknown hopanoids. nih.gov |

Isotopic Analysis Techniques Applied to Hopanoids (e.g., Stable Carbon Isotope Analysis)

Isotopic analysis of hopanoids provides invaluable insights into biogeochemical processes, microbial metabolisms, and paleoenvironments. These techniques focus on measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within the hopanoid molecules.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the isotopic composition of individual biomarkers, including hopanoids, extracted from a sample. gla.ac.uk

Stable Carbon Isotope Analysis (δ¹³C): The δ¹³C value of a hopanoid reflects the isotopic composition of the carbon source utilized by the organism that produced it. gla.ac.ukresearchgate.net This is particularly useful for tracing carbon flow in ecosystems. For example, methanotrophic bacteria, which consume methane (B114726) (CH₄), incorporate carbon with a distinct, highly depleted δ¹³C signature into their lipids, including hopanoids. gla.ac.uk By analyzing the δ¹³C of hopanoids in sediments, scientists can infer past methane cycling activity. gla.ac.uk However, interpreting these signatures can be complex, as some methanotrophs can also incorporate CO₂, and hopanoids may be produced by various bacteria, potentially muting the isotopic signal. gla.ac.uk

Stable Hydrogen Isotope Analysis (δ²H): The hydrogen isotopic composition of hopanoids can provide information about the water (H₂O) used by the source organisms and their metabolic processes. Isotope labeling experiments, where organisms are grown with ²H-labeled (deuterium) substrates, are also a powerful tool. nih.gov

NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) combined with stable isotope labeling allows for the visualization of hopanoid distribution at a subcellular level. nih.gov By feeding bacteria a ²H-labeled precursor, researchers can track the incorporation of the label into hopanoid lipids and image their location within the bacterial cell with high spatial resolution (ca. 60 nm). nih.govresearchgate.net This has provided direct evidence for the localization of hopanoids into specific membrane domains. nih.gov

The table below outlines key findings derived from the isotopic analysis of hopanoids.

| Isotopic Technique | Application & Focus | Key Research Findings |

| Stable Carbon Isotope Analysis (δ¹³C) | Tracing carbon sources for hopanoid-producing bacteria. gla.ac.ukresearchgate.net Reconstructing past biogeochemical cycles (e.g., methane cycle). gla.ac.uk | Hopanoids from methanotrophs show a depleted δ¹³C signature, indicating methane as a carbon source. gla.ac.uk The δ¹³C values of hopanoids in sediments can reflect changes in the carbon cycle and microbial communities over geological time. gla.ac.uk Distinct carbon isotopic signatures in hopanoids can help differentiate between the metabolic pathways (e.g., Calvin-Benson-Bassham vs. reverse tricarboxylic acid cycle) of producing organisms. researchgate.net |

| Stable Isotope Labeling with NanoSIMS | Visualizing the subcellular localization of hopanoids. nih.govresearchgate.net | Demonstrated that hopanoid lipids are not uniformly distributed but are localized to specific microdomains within bacterial membranes. nih.gov Provided evidence for hopanoid domains in the outer membranes of certain cyanobacteria and between cells in filamentous species. nih.govresearchgate.net |

Geochemical and Paleoenvironmental Significance As a Biomarker

Source Organism Inference: Indicative of Bacterial Contributions to Organic Matter

Hopanoids, including 22,29,30-Trisnorneohop-13(18)-ene, are widely recognized as molecular fossils originating from the cell membranes of various bacteria. Their precursors, such as bacteriohopanepolyols, are produced by a range of prokaryotes, including cyanobacteria, heterotrophic bacteria, and methanotrophic bacteria. The presence of hopanes in sedimentary rock is a strong indicator of bacterial contributions to the total organic matter. vurup.sk

Specifically, this compound is a rearranged hopene, also known as a neohopene. Research suggests that it is not typically a major direct biosynthetic product. Instead, it is commonly formed during early diagenesis—the initial phase of sediment alteration—through the acid-catalyzed isomerization of the more common bacterial product, diploptene (B154308) (hop-22(29)-ene), particularly in the presence of clay minerals. Therefore, its detection points to the original presence of hopanoid-producing bacteria in the depositional environment.

The ratio of hopanes to steranes (compounds derived primarily from eukaryotes like algae and higher plants) is a widely used parameter to infer the relative input of bacterial versus eukaryotic organic matter. researchgate.net A high hopane (B1207426)/sterane ratio in sediment extracts suggests a significant contribution from bacteria or substantial bacterial reworking of the primary organic matter. vurup.sk

Application in Organic Matter Maturity Assessment

Thermal maturity refers to the extent to which sedimentary organic matter has been altered by heat during burial. aapg.org this compound is a precursor to one of the most important biomarkers used for maturity assessment: 18α(H)-22,29,30-Trisnorneohopane (Ts).

During diagenesis and catagenesis (the thermal cracking of organic matter), hopanoids undergo irreversible isomerization reactions. The less stable 17α(H)-22,29,30-Trisnorhopane (Tm) converts to the more thermally stable Ts. Because the precursor to Ts, this compound, is formed during early diagenesis, the subsequent conversion of Tm to Ts with increasing temperature makes their ratio a powerful maturity indicator.

The Ts/Tm ratio (or the related Ts/(Ts+Tm) ratio) increases as the thermal maturity of the source rock or oil increases. sdiarticle4.com This ratio is effective over a wide range of maturity levels, from immature sediments to those within the oil generation window. researchgate.net However, it is important to note that this ratio can also be influenced by the type of organic matter and the mineralogy (lithology) of the rock, meaning it should be interpreted with caution and ideally in conjunction with other maturity parameters. wordpress.commdpi.com

Table 1: Interpretation of Ts/Tm Ratios for Thermal Maturity

| Ts/Tm Ratio Range | Corresponding Ts/(Ts+Tm) Range | Inferred Thermal Maturity Level | Source(s) |

|---|---|---|---|

| < 1.0 | < 0.50 | Immature to Early Mature | wordpress.comresearchgate.net |

| 0.56 - 1.25 | 0.36 - 0.56 | Mature / Oil Window | sdiarticle4.com |

| 0.9 - 1.6 | ~0.47 - 0.62 | Mature / Oil Window | researchgate.net |

| > 1.0 | > 0.50 | High Maturity | wordpress.com |

Complexities and Pitfalls in Maturity Interpretation using Hopanoid Ratios

The thermal maturity of organic matter, a critical factor in petroleum generation, is often assessed using ratios of specific biomarker isomers. For hopanoids, ratios such as the C31 or C32 αβ-hopane 22S/(22S+22R) and the Ts/(Ts+Tm) ratio (based on C27 hopanes: 18α(H)-22,29,30-trinorhopane and 17α(H)-22,29,30-trinorhopane) are commonly used. mdpi.commdpi.com In theory, as organic matter matures with increasing temperature, the less stable biological isomer converts to the more stable geological isomer, leading to a predictable change in the ratio until an equilibrium is reached. nih.gov However, the application of these ratios is fraught with complexities and potential pitfalls that can lead to erroneous interpretations of maturity. mdpi.com

Several factors can complicate maturity assessments based on hopanoid ratios:

Precursor Interference : During the early stages of maturation (diagenesis), biomarkers are released from precursor molecules bound within the kerogen or bitumen. mdpi.com This influx of immature biomarkers can suppress or mask the true isomerization trend, leading to ratios that suggest a lower maturity than the actual level. mdpi.comresearchgate.net Direct isomerization cannot be confirmed if an increase in the ratio is accompanied by a simultaneous increase in both isomers. mdpi.com

Differential Degradation : At higher levels of maturity, the various hopane isomers can degrade at different rates. mdpi.com This differential thermal stability can cause reversals in established maturity trends. For instance, steranes are generally less thermally stable than hopanes, and this difference can affect ratios involving both compound classes. researchgate.net This effect means that a change in a ratio may not reflect isomerization but rather the preferential destruction of one isomer over another. mdpi.com

Anomalous Trends in Artificial Maturation : Laboratory-based pyrolysis experiments, which artificially mature organic matter, often produce results that differ from natural maturation processes. mdpi.com Studies using hydrous pyrolysis have reported unusual thermal distribution trends for hopanes and steranes that are inconsistent with established maturity levels. mdpi.com These anomalies highlight that maturity interpretations should not rely on a single biomarker ratio. mdpi.com

Influence of Lithology and Depositional Environment : The mineral matrix and the conditions of the depositional environment can influence biomarker reactions. Clay minerals, for example, can catalyze isomerization reactions, affecting the rate at which equilibrium is approached. researchgate.net

Due to these complexities, a multi-parameter approach is recommended for reliable maturity assessment. Relying on a single hopanoid ratio can be misleading. mdpi.com Cross-validating with other maturity indicators, such as vitrinite reflectance or other biomarker classes, is crucial to avoid incorrect interpretations. mdpi.comresearchgate.net

Table 1: Key Hopanoid Maturity Ratios and Their Associated Complexities

| Hopanoid Ratio | Formula | Typical Interpretation | Complexities and Pitfalls |

|---|---|---|---|

| Homohopane Isomerization | C32 αβ 22S/(22S+22R) | Increases with maturity, reaching an equilibrium value of ~0.57-0.62. | Can be suppressed by the release of bound precursors at low maturity; can reverse at high maturity due to differential degradation. mdpi.com |

| Ts/Tm Ratio | 18α(H)-trisnorneohopane / 17α(H)-trisnorhopane | Increases with maturity as the more stable Ts isomer is formed. Also sensitive to source rock lithology. | Can be affected by precursor-to-biomarker transformation at low maturity; can show reversals. mdpi.commdpi.com |

Oil-Source Rock and Oil-Oil Correlation Studies

Biomarkers are fundamental tools for oil-source rock and oil-oil correlation in petroleum geochemistry. nih.govacs.orgnih.gov Since the biomarker fingerprint of crude oil is inherited from its source rock, comparing these molecular signatures allows geochemists to establish genetic relationships between different oils or to link an oil accumulation to its parent source rock. nih.govncl.ac.uk Hopanoids are particularly valuable in these studies due to their ubiquity in source rocks and their resistance to biodegradation compared to other compounds like n-alkanes. acs.orgnih.gov

Correlation studies typically involve comparing the distribution and relative abundance of a suite of biomarkers. For hopanoids, this includes analyzing the distribution of C27 to C35 hopanes. nih.gov Specific ratios and compound occurrences are used to characterize the oil and source rock extracts. For example, the ratio of pristane (B154290) to phytane (B1196419) (Pr/Ph) can indicate the redox conditions of the depositional environment, while the ratio of hopanes to steranes can suggest the relative input of prokaryotic (bacterial) versus eukaryotic organisms. nih.gov

Key hopanoid parameters used in correlation studies include:

Homohopane Index : The relative abundance of C35 homohopanes can be an indicator of anoxic depositional conditions. nih.gov

Gammacerane (B1243933) Index : A high ratio of gammacerane (a C30 triterpenoid) to C30 hopane is often associated with water column stratification and high salinity. mdpi.comfrontiersin.org

C29/C30 Hopane Ratio : This ratio can vary depending on the source organic matter and depositional environment.

Tricyclic Terpanes : The abundance of tricyclic terpanes relative to pentacyclic hopanes can also be a key correlation parameter, often related to maturity and source facies. mdpi.comacs.org

By plotting various biomarker ratios against each other, oils can be grouped into distinct families. frontiersin.orgusgs.gov If the biomarker profile of a source rock extract matches that of an oil family, a positive correlation can be established. mdpi.comncl.ac.uk This process is crucial for mapping petroleum systems and guiding exploration efforts. frontiersin.orgusgs.gov For instance, in a study of the Bohai Bay Basin, hopanoid parameters were used to correlate oils and illustrate the fate of hopanoids sourced from different depositional environments. acs.orgnih.gov Similarly, research in the San Joaquin Basin used terpane (hopane) ratios to distinguish between different oil types, such as the Kreyenhagen and Monterey oils. usgs.gov

Paleoecological and Paleoclimatic Applications of Hopanoid Biomarkers

Hopanoid biomarkers are powerful proxies for reconstructing past ecosystems (paleoecology) and climates (paleoclimatology). researchgate.netamresearchreview.com Their presence in sedimentary rocks confirms the contribution of bacteria to the organic matter. bohrium.comresearchgate.net Specific structural variations in hopanoids can provide more detailed information about the types of bacteria present and the environmental conditions they inhabited. nih.govnih.gov

For example, 2-methylhopanes are often linked to cyanobacteria, and their presence in ancient rocks is used as evidence for the emergence of oxygenic photosynthesis. caltech.edumit.edu The analysis of hopanoids can help delineate various paleoenvironmental settings, such as marine, lacustrine, freshwater, or saline environments, and can also indicate redox conditions (oxic vs. anoxic). nih.govresearchgate.net

The compound this compound belongs to a group of rearranged hopenes known as neohop-13(18)-enes. researchgate.net These compounds are considered significant paleoenvironmental indicators. Their formation can occur through the diagenetic isomerization of diploptene (hop-22(29)-ene), a reaction that can be catalyzed by clay minerals. researchgate.net The presence of C29 and C30 neohop-13(18)-enes in high concentrations may indicate specific diagenetic pathways. researchgate.net

Furthermore, research suggests that the precursors to certain neohopenes are derived from bacteria that live at or below the chemocline (the boundary between oxic and anoxic water). researchgate.net Therefore, the presence of these compounds in sediments can be used as an indicator of a stratified water column in the past. researchgate.net A related compound, 22,29,30-trisnorhop-17(21)-ene, found in Holocene sediments, has been interpreted as an indicator of an immature diagenetic stage and an anoxic depositional environment that favored the preservation of organic matter. bohrium.com The presence of hopanoids can also signal changes in hydrology, such as the development of wetland systems. bohrium.com

However, interpreting these molecular fossils is not without challenges. The specific biological sources for many hopanoids are not fully known, and diagenetic processes can alter the original biological signature. amresearchreview.comnih.gov Therefore, a multi-proxy approach, combining biomarker data with isotopic, elemental, and maceral analyses, is essential for a robust paleoenvironmental reconstruction. nih.govresearchgate.net

Table 2: Paleoenvironmental Significance of Selected Hopanoid Biomarkers

| Biomarker | Significance | Inferred Environment/Condition |

|---|---|---|

| Hopanes (general) | Indicates bacterial input to organic matter. researchgate.net | Ubiquitous in various depositional settings. nih.gov |

| 2-Methylhopanes | Hypothesized to be a biomarker for cyanobacteria. caltech.edumit.edu | Indicates presence of oxygenic photosynthesis. nih.gov |

| C35 Homohopane Index | High values suggest bacteriohopanepolyol precursors. | Often indicative of anoxic, stratified water columns. nih.gov |

| Gammacerane Index | High values relative to C30 hopane. | Water column stratification, often associated with hypersalinity. mdpi.com |

| Neohop-13(18)-enes | Rearranged hopenes, including this compound. | May indicate specific diagenetic conditions and stratified water bodies. researchgate.net |

Research Gaps and Future Directions in 22,29,30 Trisnorneohop 13 18 Ene Studies

Unresolved Aspects of its Biosynthetic Pathways

The biological precursors of 22,29,30-Trisnorneohop-13(18)-ene and the specific organisms that synthesize them are not yet fully understood. Hopanoids are generally known to be produced by a diverse range of bacteria, where they play a role in membrane stability, similar to sterols in eukaryotes. caltech.edu However, the biosynthetic pathway that leads to the C27 skeleton of this specific trisnorneohopene is a significant knowledge gap.

Future research should focus on:

Identifying the precursor organisms: While bacteria are the primary producers of hopanoids, pinpointing the specific bacterial clades responsible for synthesizing the precursors to this compound is a critical first step. caltech.edu This will likely involve a combination of culturing studies of diverse bacterial strains and the application of metagenomic techniques to environmental samples where this compound is found.

Elucidating the enzymatic steps: The specific enzymes and biochemical reactions involved in the cyclization of squalene (B77637) to the hopene skeleton and the subsequent modifications, including the loss of three carbon atoms to form the trisnor structure, need to be identified and characterized. researchgate.net This could involve gene knockout experiments in model hopanoid-producing bacteria and in-vitro enzymatic assays. carnegiescience.edu

Investigating environmental controls on biosynthesis: Understanding how environmental factors such as oxygen levels, temperature, pH, and nutrient availability influence the production of the specific hopanoid precursors by microorganisms is crucial for interpreting its presence in the geological record. core.ac.uk

Elucidation of Complex Diagenetic and Catagenetic Transformation Mechanisms

This compound is believed to be a product of the diagenetic alteration of bacteriohopanepolyols (BHPs). researchgate.net The transformation of these precursor molecules in sediments is a complex process involving multiple steps that are influenced by the geochemical environment. researchgate.net

Key areas for future investigation include:

Mapping the reaction pathways: The precise sequence of chemical reactions that transform precursor BHPs into this compound during early burial (diagenesis) and at higher temperatures and pressures (catagenesis) needs to be systematically mapped. This includes understanding the role of clay minerals as potential catalysts in isomerization reactions.

Quantifying the influence of lithology: The impact of different rock types (e.g., shales, carbonates, sandstones) on the preservation and transformation pathways of this hopanoid is not well constrained. researchgate.net Laboratory maturation experiments using different mineral matrices can help to unravel these effects.

Modeling transformation kinetics: Developing kinetic models that can predict the formation and degradation rates of this compound as a function of temperature, pressure, and time will be essential for more quantitative paleoenvironmental reconstructions.

Development of Enhanced Analytical Strategies for Trace Detection and Quantification

The accurate and precise quantification of this compound in complex environmental and geological samples is often challenging due to its low concentrations and the presence of interfering compounds. nih.gov

Future analytical advancements should target:

Improved separation techniques: The development of more selective chromatographic methods, potentially utilizing multi-dimensional gas chromatography (GCxGC), could enhance the separation of this compound from its isomers and other co-eluting substances.

Increased sensitivity and specificity of detection: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide more definitive identification and lower detection limits.

Development of certified reference materials: The availability of certified standards for this compound is crucial for accurate quantification and for ensuring comparability of data between different laboratories. nih.gov

Refinement of Biomarker Interpretations and Predictive Models

The utility of this compound as a paleoenvironmental proxy is currently limited by our incomplete understanding of its sources and transformation pathways. researchgate.net

To enhance its interpretive power, future research should aim to:

Ground-truth its environmental significance: Systematically studying the distribution of this compound in modern depositional environments with well-characterized physical and chemical parameters will help to establish more robust relationships between its presence and specific environmental conditions, such as water column stratification or redox state.

Address source ambiguity: A significant challenge in biomarker research is the possibility that multiple organisms or processes could lead to the same molecular fossil. caltech.edu Efforts to constrain the specific biological sources of the precursors will be critical for reducing this ambiguity. nih.gov

Develop more sophisticated proxy models: Moving beyond simple presence/absence interpretations to more quantitative models that relate the abundance of this compound to specific environmental variables will require a more mechanistic understanding of its entire lifecycle.

Integration with Multi-Proxy Paleoenvironmental Reconstructions and Geochemical Models

The full potential of this compound as a paleoenvironmental tool will be realized through its integration with other geochemical and paleontological data. frontiersin.orgresearchgate.net

Future work in this area should involve:

Systematic multi-proxy studies: Analyzing this hopanoid alongside a suite of other biomarkers (e.g., steranes, n-alkanes), stable isotopes (δ¹³C, δD), and micropaleontological indicators in the same sedimentary sequences will provide a more holistic view of past ecosystem dynamics. frontiersin.orgresearchgate.net

Incorporation into geochemical models: Integrating data on this compound into comprehensive geochemical models of carbon cycling and Earth systems will help to test hypotheses about its role in biogeochemical processes and to refine our understanding of past global changes.

Statistical analysis of large datasets: The application of advanced statistical techniques to large, multi-proxy datasets that include this compound can help to identify robust patterns and correlations that might not be apparent from visual inspection alone. acs.orgmpg.de

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | GC-MS Conditions | NMR Conditions |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm) | CDCl₃, 500 MHz |

| Ionization Mode | EI (70 eV) | - |

| Characteristic Ions (m/z) | 191, 369, 355 | δ 0.6–1.8 (methyls) |

Table 2. Biomarker Co-Occurrence Patterns in Geological Samples

| Sample Type | Dominant Hopanoids | Environmental Interpretation |

|---|---|---|

| Coal | This compound, Retene | High bacterial input, acidic conditions |

| Shale | C31 Hopane, 30-Norneohop-13(18)-ene | Suboxic deposition, moderate thermal maturity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.